molecular formula C11H8FNO2 B1285811 7-Fluoro-2-methylquinoline-4-carboxylic acid CAS No. 915923-73-8

7-Fluoro-2-methylquinoline-4-carboxylic acid

Cat. No. B1285811
CAS RN: 915923-73-8
M. Wt: 205.18 g/mol
InChI Key: KPNZFNKTKZNKKS-UHFFFAOYSA-N
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Description

The compound of interest, 7-Fluoro-2-methylquinoline-4-carboxylic acid, is a fluorinated quinoline derivative. Quinolines and their derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds are often used as intermediates in the synthesis of various pharmacologically active agents .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acids was achieved from tetrafluorobenzene, showcasing the complexity of such synthetic routes . Similarly, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involved chlorination and intramolecular cyclization reactions . These methods highlight the intricate steps required to introduce various substituents onto the quinoline core, which is essential for the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyridine ring. The introduction of fluorine atoms and other substituents can significantly affect the electronic distribution and, consequently, the biological activity of these molecules. For example, the absolute configuration and intermediates of flumequine, a related antibacterial agent, were determined through X-ray crystallography and NMR analysis . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is vital for its interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their biological function. The study of the reactions of N-aminoquinolones with ketones, for example, led to the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, demonstrating the versatility of these compounds in forming complex structures . The ability to undergo nucleophilic substitution, cyclization, and other reactions makes quinoline derivatives valuable scaffolds in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline core. These properties are critical for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion in the body. For instance, the compound 1589 R.B. showed promising toxicological and pharmacokinetic profiles, suggesting its potential use in systemic infections . Understanding these properties is essential for the design of new drugs based on the quinoline scaffold.

properties

IUPAC Name

7-fluoro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNZFNKTKZNKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585527
Record name 7-Fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-methylquinoline-4-carboxylic acid

CAS RN

915923-73-8
Record name 7-Fluoro-2-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2-methylquinoline-4-carboxylic acid
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